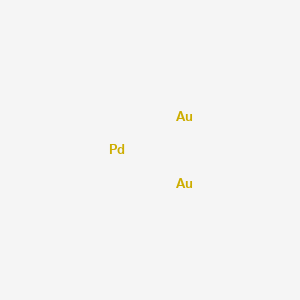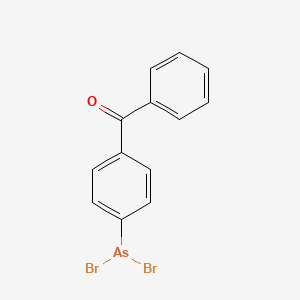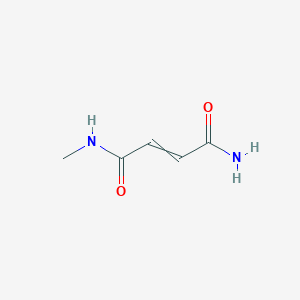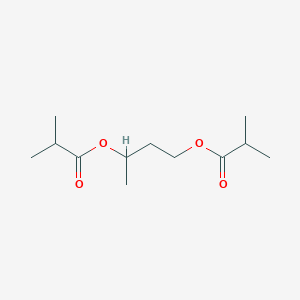
3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate is an organic compound with the molecular formula C12H22O4. It is an ester derived from the reaction between 3-hydroxybutyl 2-methylpropanoate and 2-methylpropanoic acid. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate typically involves the esterification reaction between 3-hydroxybutyl 2-methylpropanoate and 2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed in stoichiometric amounts. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-hydroxybutyl 2-methylpropanoate and 2-methylpropanoic acid.
Transesterification: The compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: Reduction of the ester can lead to the formation of the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-hydroxybutyl 2-methylpropanoate and 2-methylpropanoic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: 3-hydroxybutyl alcohol and 2-methylpropanol.
Applications De Recherche Scientifique
3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate involves its interaction with specific molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release the active components, 3-hydroxybutyl 2-methylpropanoate and 2-methylpropanoic acid. These components can then interact with cellular pathways, potentially exhibiting antimicrobial or other bioactive effects.
Comparaison Avec Des Composés Similaires
3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate can be compared with other similar esters such as:
3-Methylbutyl 2-methylpropanoate: Similar structure but different alkyl chain length.
Isoamyl isobutyrate: Similar ester but with a different alcohol component.
Isopentyl isobutanoate: Another similar ester with a different alcohol component.
The uniqueness of this compound lies in its specific combination of 3-hydroxybutyl and 2-methylpropanoic acid, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
5451-73-0 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
3-(2-methylpropanoyloxy)butyl 2-methylpropanoate |
InChI |
InChI=1S/C12H22O4/c1-8(2)11(13)15-7-6-10(5)16-12(14)9(3)4/h8-10H,6-7H2,1-5H3 |
Clé InChI |
LAMCKTKYVYSYRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCCC(C)OC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


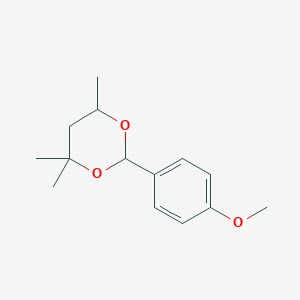
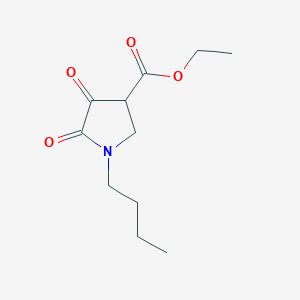
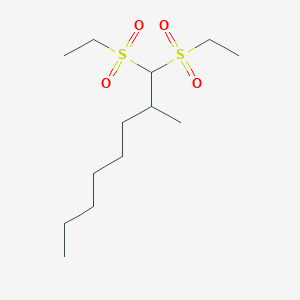
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)
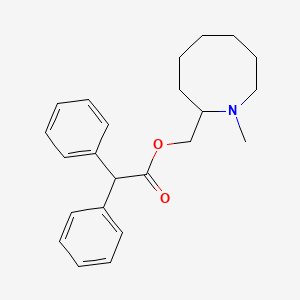
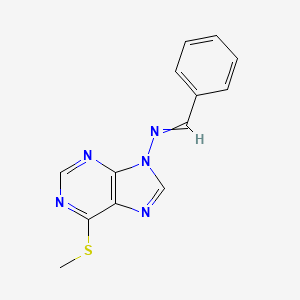

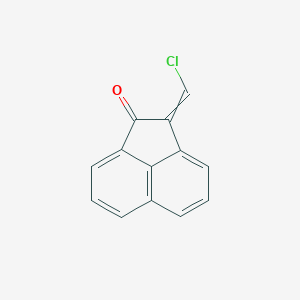

![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)
